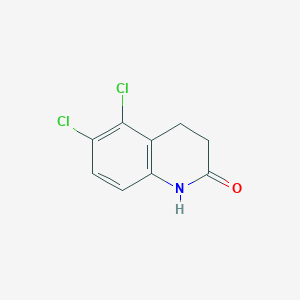![molecular formula C11H13N3O2 B11885589 1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 39930-52-4](/img/structure/B11885589.png)
1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3,7-diméthyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione est un composé hétérocyclique appartenant à la famille des pyrrolopyrimidines. Ce composé est caractérisé par sa structure unique, qui comprend un groupe allyle et deux groupes méthyle attachés au noyau pyrrolo[2,3-d]pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Allyl-3,7-diméthyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la condensation de matières premières appropriées suivie d’une cyclisation et de modifications de groupe fonctionnel. Par exemple, la réaction peut commencer par la condensation d’un dérivé de pyrimidine avec un agent d’allylation dans des conditions basiques, suivie d’une cyclisation pour former le noyau pyrrolo[2,3-d]pyrimidine. Les conditions de réaction impliquent souvent l’utilisation de solvants comme le diméthylformamide (DMF) et de catalyseurs tels que le chlorure de cuivre (CuCl) pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’optimisation du processus vise à maximiser le rendement et la pureté tout en minimisant les coûts de production. Des techniques telles que la synthèse en écoulement continu et l’utilisation de réacteurs automatisés peuvent améliorer l’efficacité de la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Allyl-3,7-diméthyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs comme l’oxone pour introduire des fonctionnalités oxygénées.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents tels que le borohydrure de sodium (NaBH4) pour réduire des groupes fonctionnels spécifiques.
Réactifs et conditions courantes
Oxydation : Oxone, DMF, température ambiante.
Réduction : Borohydrure de sodium, éthanol, température ambiante.
Substitution : Divers nucléophiles, solvants comme le DMSO et catalyseurs tels que CuCl.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
Le 1-Allyl-3,7-diméthyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione présente plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent thérapeutique, en particulier dans la recherche sur le cancer.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques et optiques spécifiques.
Recherche biologique : Il est utilisé comme composé outil pour étudier diverses voies et mécanismes biologiques, en particulier ceux impliquant la transduction du signal et l’inhibition enzymatique.
Applications De Recherche Scientifique
1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving signal transduction and enzyme inhibition.
Mécanisme D'action
Le mécanisme d’action du 1-Allyl-3,7-diméthyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, le composé a été démontré pour inhiber les récepteurs du facteur de croissance des fibroblastes (FGFR), qui jouent un rôle crucial dans la prolifération et la migration cellulaires. En se liant à ces récepteurs, le composé peut perturber les voies de signalisation en aval, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l’apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrrolo[2,3-b]pyridine : Ces composés partagent une structure de base similaire et ont été étudiés pour leur activité inhibitrice contre diverses enzymes et récepteurs.
Dérivés de pyrido[2,3-d]pyrimidine : Ces composés partagent également des similitudes structurales et ont montré un potentiel dans les applications de chimie médicinale.
Unicité
Le 1-Allyl-3,7-diméthyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione est unique en raison de la présence du groupe allyle et du motif de substitution spécifique sur le noyau pyrrolo[2,3-d]pyrimidine. Cette structure unique contribue à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Numéro CAS |
39930-52-4 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3,7-dimethyl-1-prop-2-enylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-4-6-14-9-8(5-7-12(9)2)10(15)13(3)11(14)16/h4-5,7H,1,6H2,2-3H3 |
Clé InChI |
GOVYZRGDYZGPQG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1N(C(=O)N(C2=O)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)




![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)







